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Compound of Interest

Compound Name: 5-Hydroxy-5-phenylpentan-2-one

Cat. No.: B15466399 Get Quote

5-Hydroxy-5-phenylpentan-2-one is a bifunctional organic molecule that incorporates both a

ketone and a secondary benzylic alcohol. This unique combination of functional groups within a

flexible five-carbon chain makes it a noteworthy scaffold for chemical synthesis and a person of

interest in medicinal chemistry. Its structure allows for a variety of chemical transformations,

providing pathways to more complex molecules, including potential drug candidates and chiral

building blocks.

As a Senior Application Scientist, this guide aims to provide a comprehensive technical

overview of 5-Hydroxy-5-phenylpentan-2-one, moving beyond a simple datasheet. We will

delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its

reactivity profile. The causality behind experimental designs and analytical interpretations will

be emphasized, providing field-proven insights for professionals in drug development and

chemical research.

Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further research. 5-Hydroxy-5-
phenylpentan-2-one is an achiral molecule as presented, but the hydroxyl-bearing carbon

(C5) is a stereocenter, meaning it can exist as (R)- and (S)-enantiomers.

The structural formula is: CH₃-C(=O)-CH₂-CH₂-CH(OH)-C₆H₅

This structure combines a terminal methyl ketone with a secondary alcohol at the benzylic

position, offering two distinct sites for chemical modification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15466399?utm_src=pdf-interest
https://www.benchchem.com/product/b15466399?utm_src=pdf-body
https://www.benchchem.com/product/b15466399?utm_src=pdf-body
https://www.benchchem.com/product/b15466399?utm_src=pdf-body
https://www.benchchem.com/product/b15466399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15466399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers for 5-Hydroxy-5-phenylpentan-2-one

Identifier Value Source

IUPAC Name
5-hydroxy-5-phenylpentan-2-

one
[1]

CAS Number 58193-48-9 [1][2]

Molecular Formula C₁₁H₁₄O₂ [1][3][4]

Molecular Weight 178.23 g/mol [1][4]

Canonical SMILES
CC(=O)CCC(C1=CC=CC=C1)

O
[1]

InChI Key
AMIFQDLSOLPNQW-

UHFFFAOYSA-N
[1][2]

Physicochemical Properties
Understanding the physicochemical profile of a molecule is critical for predicting its behavior in

various systems, from reaction flasks to biological assays. While experimentally determined

data such as melting and boiling points for this specific compound are not readily available in

public databases[4], we can rely on high-quality computed properties to guide our work.

Table 2: Computed Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
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Property Value
Interpretation &
Significance

Source

XLogP3-AA 1.1

Indicates moderate

lipophilicity. The

molecule has a

reasonable balance

between aqueous and

lipid solubility, a key

parameter in drug

design for membrane

permeability.

[1]

Topological Polar

Surface Area (TPSA)
37.3 Å²

Suggests good

potential for oral

bioavailability.

Molecules with a

TPSA < 140 Å² are

often good candidates

for passing through

cellular membranes.

[1][2]

Hydrogen Bond

Donors

1 (from the -OH

group)

The hydroxyl group

can donate a

hydrogen bond,

influencing solubility in

protic solvents and

interactions with

biological targets.

[2]

Hydrogen Bond

Acceptors

2 (from the C=O and -

OH oxygens)

Both oxygens can

accept hydrogen

bonds, further

contributing to its

solubility profile and

receptor binding

potential.

[2]

Rotatable Bond Count 4 The four rotatable

single bonds give the

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-5-phenylpentan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-5-phenylpentan-2-one
https://wap.guidechem.com/encyclopedia/2-pentanone-5-hydroxy-5-phenyl-dic732068.html
https://wap.guidechem.com/encyclopedia/2-pentanone-5-hydroxy-5-phenyl-dic732068.html
https://wap.guidechem.com/encyclopedia/2-pentanone-5-hydroxy-5-phenyl-dic732068.html
https://wap.guidechem.com/encyclopedia/2-pentanone-5-hydroxy-5-phenyl-dic732068.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15466399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule significant

conformational

flexibility, allowing it to

adapt its shape to fit

into active sites of

enzymes or receptors.

Complexity 160

This value reflects the

non-trivial nature of

the molecule's

structure, arising from

its combination of

aromatic and aliphatic

features with two

functional groups.

[2]

Synthesis and Purification
The synthesis of γ-hydroxyketones like 5-Hydroxy-5-phenylpentan-2-one is a classic

challenge in organic chemistry. A highly logical and effective approach is the aldol addition

reaction, which involves the coupling of a ketone enolate with an aldehyde.

Proposed Synthetic Workflow: Aldol Addition
The most direct synthesis involves the reaction between the enolate of acetone and

benzaldehyde. However, the self-condensation of acetone is a significant competing reaction. A

more controlled and industrially scalable approach involves using a pre-formed lithium enolate

of acetone at low temperatures.
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Step 1: Enolate Formation

Step 2: Aldol Addition

Step 3: Workup & Purification

Acetone

LDA in THF
(-78 °C)

Lithium Enolate
of Acetone

 Deprotonation

Lithium Aldolate Adduct

 Nucleophilic Attack

Benzaldehyde

Aqueous Quench
(e.g., sat. NH4Cl)

Solvent Extraction
(e.g., Ethyl Acetate)

Column Chromatography
(Silica Gel)

5-Hydroxy-5-phenylpentan-2-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
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Experimental Protocol: A Self-Validating System
This protocol is based on established methods for aldol additions, such as those found for

analogous structures[5]. The trustworthiness of this procedure lies in its controls: low

temperature to prevent side reactions and a non-nucleophilic strong base for specific enolate

formation.

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure

an inert atmosphere.

Base Preparation: The flask is charged with dry tetrahydrofuran (THF) and cooled to -78 °C

using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in

THF is added via syringe.

Enolate Formation: Acetone (1.0 equivalent), freshly distilled, is added dropwise to the stirred

LDA solution at -78 °C. The mixture is stirred for 30-45 minutes to ensure complete formation

of the lithium enolate. Causality: Using LDA, a strong, non-nucleophilic base, ensures rapid

and complete deprotonation of acetone, minimizing self-condensation.

Aldol Addition: Benzaldehyde (1.0 equivalent) is added dropwise to the enolate solution. The

reaction is monitored by Thin Layer Chromatography (TLC). Causality: The low temperature

maintains kinetic control, favoring the desired cross-aldol addition over other potential

pathways.

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the aldolate

adduct while buffering the solution.

Extraction and Purification: The mixture is allowed to warm to room temperature, and the

organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

Final Purification: The resulting crude oil is purified by flash column chromatography on silica

gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-
Hydroxy-5-phenylpentan-2-one.
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Structural Elucidation and Spectroscopic Analysis
The structural identity of a synthesized compound must be rigorously confirmed. Spectroscopic

methods provide a detailed picture of the molecular framework. While specific spectra for this

compound are available through licensed databases[1][3], the following tables outline the

expected key signals, an exercise critical for any scientist verifying their results.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.35-7.25 m 5H Ar-H

Aromatic protons

of the phenyl

group.

~ 4.90 dd 1H -CH(OH)-Ph

Benzylic proton,

coupled to the

adjacent CH₂

group.

~ 2.80 br s 1H -OH

Hydroxyl proton;

signal may be

broad and its

position is

concentration-

dependent.

~ 2.75 t 2H -C(=O)-CH₂-

Methylene

protons alpha to

the ketone,

coupled to the

adjacent CH₂.

~ 2.15 s 3H CH₃-C(=O)-

Methyl protons of

the ketone

group, appearing

as a singlet.

~ 2.00-1.90 m 2H -CH₂-CH(OH)-

Methylene

protons beta to

the ketone,

showing complex

coupling.

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~ 208 C=O
Characteristic chemical shift

for a ketone carbonyl carbon.

~ 144 Ar-C (quaternary)
The ipso-carbon of the phenyl

ring attached to the carbinol.

~ 128-126 Ar-CH
Aromatic carbons of the phenyl

ring.

~ 70 -CH(OH)-
Carbon of the secondary

alcohol.

~ 45 -C(=O)-CH₂-
Methylene carbon alpha to the

ketone.

~ 38 -CH₂-CH(OH)-
Methylene carbon beta to the

ketone.

~ 30 CH₃-C(=O)- Methyl carbon of the ketone.

Table 5: Key IR and Mass Spectrometry Data

Analysis Type
Expected
Signals/Fragments

Interpretation

IR Spectroscopy

~3400 cm⁻¹ (broad), ~3030

cm⁻¹, ~2950 cm⁻¹, ~1715

cm⁻¹, ~1600 & 1495 cm⁻¹

O-H stretch (alcohol), C-H

stretch (aromatic), C-H stretch

(aliphatic), C=O stretch

(ketone), C=C stretch

(aromatic ring).

Mass Spectrometry (EI)
m/z 178 (M⁺), 160 (M⁺ - H₂O),

120, 107, 77, 43

Molecular ion, loss of water,

benzylic cleavage fragments,

phenyl cation, and acetyl

cation (CH₃CO⁺).

Reactivity Profile and Potential Applications
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The true value of a molecule for drug development often lies in its potential for derivatization. 5-
Hydroxy-5-phenylpentan-2-one serves as a versatile platform due to its two distinct functional

groups.

Reactions at the Hydroxyl Group
Oxidation: The secondary alcohol can be oxidized to the corresponding diketone, 1-

phenylpentane-1,4-dione, using reagents like pyridinium chlorochromate (PCC) or a Swern

oxidation.

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers,

allowing for the modification of the molecule's steric bulk and lipophilicity. This is a common

strategy in drug development to create prodrugs or improve pharmacokinetic properties.

Dehydration: Acid-catalyzed dehydration would lead to the formation of 5-phenylpent-4-en-2-

one, introducing an α,β-unsaturated ketone system, a valuable Michael acceptor.

Reactions at the Ketone Group
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild

reducing agents like sodium borohydride (NaBH₄), yielding 5-phenylpentane-2,5-diol. This

creates a new stereocenter and expands the molecule's utility as a chiral building block.

Wittig Reaction: The ketone can be converted to an alkene, providing a route to a different

class of compounds.

Enolate Chemistry: The α-protons of the ketone are acidic and can be removed to form an

enolate, allowing for alkylation or further aldol-type reactions at the C1 or C3 positions.

Relevance in Drug Discovery
While direct biological activity for 5-Hydroxy-5-phenylpentan-2-one is not widely reported, its

structural motifs are present in biologically active compounds. For instance, the hydroxy-keto

scaffold is a key feature in many natural products with interesting biological profiles[6][7].

Phenylpentane derivatives have been explored for a range of applications, including as

anticancer and antifungal agents[8]. This molecule can therefore be considered an excellent

starting point for generating a library of diverse compounds for high-throughput screening. Its
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potential for stereoselective synthesis also makes it a valuable chiral precursor for creating

enantiomerically pure drug candidates.

Conclusion
5-Hydroxy-5-phenylpentan-2-one is more than a simple chemical; it is a versatile scaffold rich

with potential. Its balanced physicochemical properties, characterized by moderate lipophilicity

and a topological polar surface area conducive to bioavailability, make it an attractive starting

point for medicinal chemistry programs. The presence of two distinct and reactive functional

groups—a secondary alcohol and a ketone—provides chemists with a modular platform for

generating molecular diversity. By understanding its synthesis, spectroscopic signature, and

reactivity, researchers can effectively leverage this compound as a key intermediate in the

synthesis of novel, complex molecules for drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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